![molecular formula C22H25N5O B5685856 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Research on 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine has shown its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a treatment for neurodegenerative diseases. In addition, it has been studied for its potential as an anti-inflammatory agent and as a treatment for pain. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine is not fully understood. However, research has shown that it may work by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
Research on 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine has shown that it can have various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine in lab experiments is its potential as a building block for the synthesis of new materials. In addition, its potential as an anticancer agent and as a treatment for neurodegenerative diseases makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine. One direction is to further investigate its potential as an anticancer agent and as a treatment for neurodegenerative diseases. Another direction is to study its potential as an anti-inflammatory agent and as a treatment for pain. In addition, further research can be done to understand its mechanism of action and to explore its potential as a building block for the synthesis of new materials.
Synthesis Methods
The synthesis of 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine involves the reaction of piperidine with acetic anhydride to form 1-acetylpiperidine. This is then reacted with 2-phenylethylamine and sodium hydride to form 1-(2-phenylethyl)-1-acetylpiperidine. The final step involves the reaction of 1-(2-phenylethyl)-1-acetylpiperidine with pyridine-3-carboxaldehyde and 4-amino-5-(1H-1,2,4-triazol-3-yl)pyridine to form 4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine.
properties
IUPAC Name |
1-[2-[2-(2-phenylethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-17(28)26-15-6-5-9-20(26)22-24-21(19-10-13-23-14-11-19)25-27(22)16-12-18-7-3-2-4-8-18/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQIDDIUSLVDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=NC(=NN2CCC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine |
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